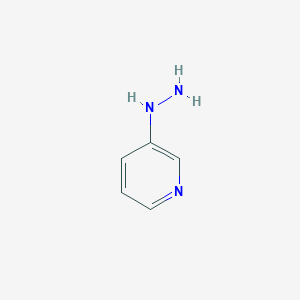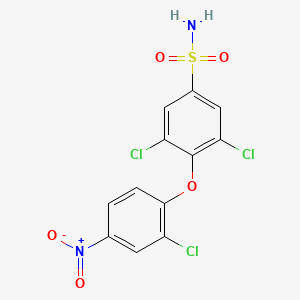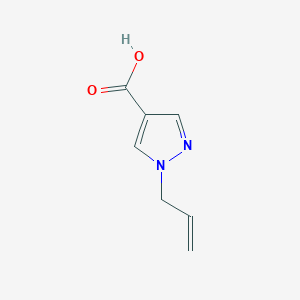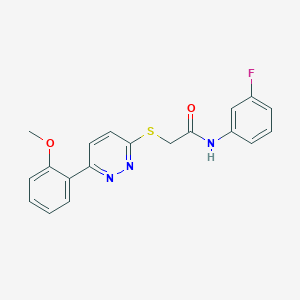
4-メチル-4-(モルホリン-4-イル)シクロヘキサン-1-オン
概要
説明
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a morpholine ring
科学的研究の応用
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine in the presence of a methylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and automated systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-Methyl-4-(morpholin-4-yl)cyclohexanone.
Reduction: Formation of 4-Methyl-4-(morpholin-4-yl)cyclohexanol.
Substitution: Formation of various substituted morpholine derivatives.
作用機序
The mechanism of action of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-amine
- 4-[(morpholin-4-yl)methyl]cyclohexan-1-ol
- 4-Acryloylmorpholine
Uniqueness
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
4-methyl-4-morpholin-4-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBTAQXTZJOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2469898.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)



![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2469907.png)
![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)

![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)
![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)
![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2469916.png)
![N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B2469919.png)
